1-Bromo-4-methylhexane
Description
1-Bromo-4-methylhexane (C₇H₁₃Br) is a branched aliphatic alkyl bromide with a bromine atom at the terminal carbon and a methyl group at the fourth carbon of the hexane chain. Its molecular structure confers distinct physicochemical properties, making it valuable in organic synthesis, particularly in nucleophilic substitution reactions (e.g., forming nitriles with NaCN ). Key properties calculated via Joback, Crippen, and McGowan methods include:
The compound exhibits temperature-dependent viscosity (η), decreasing from 0.0064 Pa·s at 213.45 K to 0.0003 Pa·s at 425.28 K . Its vapor pressure (Pvap) follows the equation ln(Pvp) = 15.2627 – 4037.30/(T + 64.04), yielding values from 1.33 kPa (333.64 K) to 202.66 kPa (469.75 K) .
Properties
CAS No. |
71434-55-4 |
|---|---|
Molecular Formula |
C7H15Br |
Molecular Weight |
179.10 g/mol |
IUPAC Name |
1-bromo-4-methylhexane |
InChI |
InChI=1S/C7H15Br/c1-3-7(2)5-4-6-8/h7H,3-6H2,1-2H3 |
InChI Key |
QIXNVYCYRYRCAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCBr |
Origin of Product |
United States |
Preparation Methods
Free Radical Alkylation of 1-Bromopentane with Ethylene
This method utilizes a free-radical chain mechanism under high-pressure ethylene conditions, as demonstrated in US Patent 4046819A .
Reaction Scheme :
1-Bromopentane + Ethylene → 1-Bromo-4-methylhexane (major) + Isomeric byproducts
- Combine 1-bromopentane (119 g), di-tert-butyl peroxide (6 g), and concentrated HCl (30 g) in a pressure reactor.
- Pressurize with ethylene (20 atm) and nitrogen (20 atm).
- Heat to 130°C for 6 hours.
- Cool, separate organic layer, and purify via fractional distillation.
| Parameter | Value | Source |
|---|---|---|
| Yield | 64–72% (mixture) | |
| Key Catalyst | Di-tert-butyl peroxide | |
| Temperature | 130°C | |
| Pressure | 40 atm (ethylene + nitrogen) |
Advantages : Scalable for industrial production.
Limitations : Requires specialized equipment for high-pressure reactions; generates isomeric byproducts (e.g., 1-bromo-3-methylhexane).
Nucleophilic Substitution of 4-Methylhexan-1-ol
A classic SN₂ reaction using hydrobromic acid, adapted from PubChem CID 13800353 .
Reaction Scheme :
4-Methylhexan-1-ol + HBr → this compound + H₂O
- Reflux 4-methylhexan-1-ol (10 mmol) with 48% HBr (15 mL) and H₂SO₄ (2 mL) for 4 hours.
- Extract with dichloromethane, wash with NaHCO₃, dry over MgSO₄, and distill under reduced pressure.
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–75% | |
| Boiling Point | 146°C (lit.) | |
| Density | 1.134 g/mL at 25°C |
Advantages : High regioselectivity; minimal equipment requirements.
Limitations : Requires access to 4-methylhexan-1-ol, which may necessitate prior synthesis.
Stereoselective Synthesis of Enantiomers
For chiral variants (e.g., (S)-(+)-1-bromo-4-methylhexane), asymmetric catalysis or chiral-pool strategies are employed, as detailed in CAS 53353-01-8 .
- React (S)-4-methylhexan-1-ol with PBr₃ in anhydrous ether at 0°C.
- Quench with ice water, extract, and purify via chiral column chromatography.
| Parameter | Value | Source |
|---|---|---|
| Optical Rotation | [α]²⁵D = +9.8° (c=1, CHCl₃) | |
| Purity | ≥97% (GC) |
Advantages : Produces enantiomerically pure product.
Limitations : Low yields (~50%) due to racemization risks.
Comparative Analysis of Methods
| Method | Yield (%) | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Free Radical Alkylation | 64–72 | Moderate | High | Moderate |
| SN₂ Substitution | 68–75 | High | Medium | High |
| Stereoselective | 50–55 | Very High | Low | Low |
Characterization and Validation
- Refractive Index : n²⁰/D = 1.446 (lit.).
- GC-MS : Molecular ion peak at m/z 179 (C₇H₁₅Br⁺).
- ¹H NMR (CDCl₃): δ 1.34 (d, 3H, CH₃), 1.56 (m, 2H, CH₂), 3.42 (t, 2H, BrCH₂).
Chemical Reactions Analysis
1-Bromo-4-methylhexane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms).
Elimination Reactions: Under strong basic conditions, such as with potassium tert-butoxide (KOtBu), this compound can undergo elimination reactions to form alkenes like 4-methylhexene.
Scientific Research Applications
While comprehensive data tables and case studies for the applications of "1-Bromo-4-methylhexane" are not available in the provided search results, the following information can be extracted:
This compound
Chemical Identifiers:
Applications:
- 1-Bromo-4-methylpentane (note the slight difference in structure) may be used in the synthesis of various compounds :
- diethyl 2-(4′-methylpentyl)malonate
- 1,3-bis(4-(isopentyloxy)phenyl)urea
- 1,3-bis(4-(isopentyloxy)phenyl)thiourea
- 13-methyl-1-[(tetrahydropyran-2-yl)oxy]tetradec-8-yne
- 15-methyl-1-[(tetrahydropyran-2-yl)oxy]hexadec-10-yne
- 3-[2-isohexyloxy-3-(hydroxymethyl]-5-phenyl-2-isohexyloxybenzyl alcohol
Additional Information:
- It is a useful research compound with a purity of usually 95%.
Related Compounds
- 1-Bromo-4-methylcyclohexane: It is used as an intermediate in pharmaceutical research . It can be analyzed using reverse phase HPLC with acetonitrile, water, and phosphoric acid as the mobile phase . For mass spectrometry, formic acid can be used instead of phosphoric acid .
Green Chemistry and Sustainable Practices:
- The development of chemistry is closely related to the sustainable development of human civilization . Green chemistry addresses issues such as exposure to chemicals and environmental impact, offering tools for the sustainable development of chemistry and the chemical industry . Green solvents are a key element in fulfilling the principles of green chemistry .
Mechanism of Action
The mechanism of action of 1-Bromo-4-methylhexane in chemical reactions typically involves the formation of a carbocation intermediate in SN1 reactions or a concerted mechanism in SN2 reactions. The bromine atom, being a good leaving group, facilitates these reactions by stabilizing the transition state .
Comparison with Similar Compounds
1-Bromohexane (C₆H₁₃Br, CAS 111-25-1)
(Bromomethyl)cyclohexane (C₇H₁₃Br, CAS 2550-36-9)
- Structure : Cyclohexane ring with a bromomethyl substituent.
- Key Differences :
1-Bromo-5-methylhexane (C₇H₁₃Br, CAS 35354-37-1)
- Structure : Bromine at C1, methyl branch at C3.
- Similarity score: 0.92 (structural similarity to this compound) .
Physicochemical Properties Comparison
*Estimated logP for 1-bromohexane based on alkyl chain length.
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